Bleihydroxid

Übersicht

Beschreibung

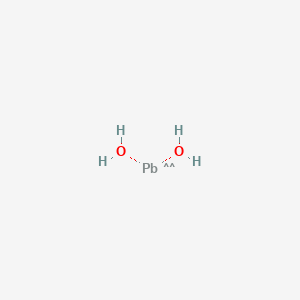

Lead hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound consisting of lead in the +2 oxidation state and hydroxide ions. It is typically a white, amorphous powder that is insoluble in water but can dissolve in solutions containing excess hydroxide ions, forming plumbite ions . Historically, lead hydroxide has been used in various applications, including cosmetics and paints, but its use has declined due to its toxicity .

Wissenschaftliche Forschungsanwendungen

Lead hydroxide has several scientific research applications:

Nanotechnology: Lead hydroxide nanorods are synthesized for various applications in nanotechnology.

Lead-Acid Batteries: It plays a crucial role in the reversible reactions within lead-acid batteries, which are used in vehicles.

Wastewater Treatment: Due to its ability to adsorb and precipitate contaminants, lead hydroxide is used in the treatment of wastewater.

Wirkmechanismus

Target of Action

Lead hydroxide, or Pb(OH)2, is a hydroxide of lead, with lead in oxidation state +2 . It is known to bind medium- and long-chain acyl-CoA esters with very high affinity and may function as an intracellular carrier of acyl-CoA esters . This suggests that one of its primary targets could be enzymes or proteins that interact with acyl-CoA esters.

Mode of Action

It is known that lead mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . This suggests that lead hydroxide may interact with its targets by displacing these essential metals and interfering with the normal functioning of enzymes and proteins.

Biochemical Pathways

For example, it could interfere with the metabolism of lipids, proteins, and carbohydrates, which all involve enzymes that require metal cofactors .

Pharmacokinetics

Lead hydroxide is a solid compound with a melting point of 135°C . It is soluble in dilute aqueous solutions of acids and alkalis It is known that lead can be absorbed through inhalation, oral, and dermal exposure . Once absorbed, lead is distributed throughout the body, with approximately 94% of the total body burden of lead found in the bones . Lead is excreted primarily in urine and feces .

Action Environment

The action of lead hydroxide can be influenced by various environmental factors. For example, its solubility can be affected by the pH of the environment . Additionally, the presence of other metals could potentially influence its action, as lead can compete with these metals for binding sites on enzymes and proteins

Biochemische Analyse

Biochemical Properties

Lead Hydroxide does not directly participate in biochemical reactions. Lead ions (Pb2+) can interact with various enzymes and proteins, often inhibiting their function. This is due to the ability of lead ions to mimic other biologically important metals, such as calcium and zinc, which play crucial roles in protein function .

Cellular Effects

Lead Hydroxide can have significant effects on cellular processes. The lead ions can disrupt cell signaling pathways, alter gene expression, and interfere with cellular metabolism . These disruptions can lead to cell death or malfunction, contributing to the toxic effects of lead.

Molecular Mechanism

The molecular mechanism of Lead Hydroxide primarily involves the lead ions. These ions can bind to various biomolecules, including enzymes and nucleic acids, altering their function. This can lead to enzyme inhibition or activation, changes in gene expression, and other cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lead Hydroxide can change over time. The compound is relatively stable, but lead ions can gradually accumulate within cells and tissues, leading to long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Lead Hydroxide can vary with dosage. Lower doses may have subtle effects, while higher doses can lead to significant toxicity. This includes neurological damage, kidney dysfunction, and other adverse effects .

Metabolic Pathways

Lead Hydroxide does not directly participate in metabolic pathways. The lead ions can interfere with various metabolic processes by inhibiting enzymes and disrupting normal cellular functions .

Transport and Distribution

Lead ions from Lead Hydroxide can be transported and distributed within cells and tissues. This often involves binding to transport proteins or diffusing across cell membranes. Over time, lead can accumulate in certain tissues, particularly the bones .

Subcellular Localization

Lead ions can be found in various subcellular locations, including the cytoplasm and organelles. Their localization can affect their activity and function, potentially disrupting cellular processes .

Vorbereitungsmethoden

Lead hydroxide can be synthesized through several methods:

Reaction of Lead(II) Salts with Alkaline Substances: When a hydroxide is added to a solution of a lead(II) salt, such as lead(II) nitrate, a white precipitate of lead hydroxide is formed. The reaction is as follows: [ \text{Pb}^{2+} + 2\text{OH}^{-} \rightarrow \text{Pb(OH)}_2 ]

Careful Hydrolysis of Lead(II) Acetate Solution: This method yields a crystalline product with the formula Pb₆O₄(OH)₄.

Industrial Production: In industrial settings, lead hydroxide is often produced by reacting lead(II) nitrate with sodium hydroxide, resulting in lead hydroxide and sodium nitrate.

Analyse Chemischer Reaktionen

Lead hydroxide undergoes various chemical reactions:

Oxidation: Upon heating, lead hydroxide decomposes to form lead oxide (PbO).

Reaction with Acids: Lead hydroxide reacts with dilute acids to form lead salts and water. For example, with hydrochloric acid[ \text{Pb(OH)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} ]

Reaction with Alkalis: In the presence of excess hydroxide ions, lead hydroxide forms soluble plumbite ions.

Vergleich Mit ähnlichen Verbindungen

Lead hydroxide can be compared with other similar compounds, such as:

- Germanium(II) Hydroxide (Ge(OH)₂)

- Tin(II) Hydroxide (Sn(OH)₂)

- Mercury(II) Hydroxide (Hg(OH)₂)

While these compounds share similar hydroxide structures, lead hydroxide is unique in its historical usage and its significant role in lead-acid batteries .

Biologische Aktivität

Lead hydroxide, chemically represented as Pb(OH)₂, is an inorganic compound that plays a significant role in various biological contexts due to its interaction with biological systems, primarily through the release of lead ions (Pb²⁺). This article provides a comprehensive overview of the biological activity of lead hydroxide, focusing on its biochemical properties, mechanisms of action, and potential health impacts.

Overview of Lead Hydroxide

- Chemical Formula : Pb(OH)₂

- Molecular Weight : 241.2 g/mol

- Physical State : White amorphous powder

- Solubility : Insoluble in water; soluble in excess hydroxide solutions forming plumbite ions.

Lead hydroxide does not directly participate in biochemical reactions; however, the lead ions it releases can significantly affect biological processes. The primary mechanisms include:

- Mimicking Essential Metals : Lead ions can mimic essential metals such as zinc, calcium, and iron, competing with them for binding sites on enzymes and proteins. This competition can disrupt normal enzymatic functions and metabolic pathways .

- Enzyme Inhibition : Lead ions can inhibit various enzymes involved in critical metabolic processes. For instance, they interfere with enzymes that require metal cofactors, leading to altered lipid, protein, and carbohydrate metabolism .

Lead hydroxide's biological effects stem from its ability to release lead ions into biological systems. Key biochemical properties include:

- Cellular Effects : Lead exposure can disrupt cell signaling pathways, alter gene expression, and interfere with cellular metabolism. The accumulation of lead ions in cells can lead to significant toxicity over time .

- Transport and Distribution : Lead ions can be transported within cells and tissues by binding to transport proteins or diffusing across cell membranes. They tend to accumulate in specific tissues, particularly bones and kidneys .

Health Impacts

The biological activity of lead hydroxide has been linked to various health issues:

- Neurological Damage : Chronic exposure to lead can result in neurotoxicity, affecting cognitive functions and leading to developmental issues in children .

- Kidney Dysfunction : Lead accumulation can impair kidney function, leading to renal damage and dysfunction over time .

- Reproductive Toxicity : Lead exposure has been associated with adverse effects on reproductive health, including effects on fertility and fetal development .

Case Studies

Several studies have documented the effects of lead exposure from sources including lead hydroxide:

-

Neurodevelopmental Effects in Children :

A study highlighted that children exposed to lead from environmental sources exhibited lower IQ levels and developmental delays. The study emphasized the importance of reducing lead exposure from contaminated water and soil . -

Occupational Exposure :

Workers in industries dealing with lead compounds showed higher incidences of neurological disorders and kidney damage. Monitoring blood lead levels was crucial for assessing health risks among these populations . -

Animal Models :

Research involving animal models demonstrated that exposure to lead hydroxide resulted in significant behavioral changes and neurological impairments. The severity of effects was dose-dependent, indicating that even low levels of exposure could be harmful over time .

Summary Table of Biological Effects

Eigenschaften

InChI |

InChI=1S/2H2O.Pb/h2*1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLWGMTGGFSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O2Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19783-14-3 | |

| Record name | Lead hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019783143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead hydroxide (Pb(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.